molecular formula C21H19ClFNO2 B568482 2-[(1S)-9-[(4-chlorophenyl)methyl]-6-fluoro-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid CAS No. 113243-00-8

2-[(1S)-9-[(4-chlorophenyl)methyl]-6-fluoro-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid

Cat. No.: B568482
CAS No.: 113243-00-8
M. Wt: 371.836
InChI Key: LHJWQVJJSYPRIX-AWEZNQCLSA-N
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Description

2-[(1S)-9-[(4-chlorophenyl)methyl]-6-fluoro-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid: is a chemical compound identified by its unique ingredient identifier (UNII) code. It is recognized for its specific chemical properties and applications in various scientific fields. The compound’s chemical structure and properties make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-[(1S)-9-[(4-chlorophenyl)methyl]-6-fluoro-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid is carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production methods are designed to be cost-effective and environmentally friendly, adhering to industrial safety standards.

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-9-[(4-chlorophenyl)methyl]-6-fluoro-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(1S)-9-[(4-chlorophenyl)methyl]-6-fluoro-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1S)-9-[(4-chlorophenyl)methyl]-6-fluoro-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, modulating their activity. The pathways involved depend on the biological context in which the compound is used. Detailed mechanistic studies are essential to fully understand its effects.

Properties

CAS No.

113243-00-8

Molecular Formula

C21H19ClFNO2

Molecular Weight

371.836

IUPAC Name

2-[(1S)-9-[(4-chlorophenyl)methyl]-6-fluoro-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid

InChI

InChI=1S/C21H19ClFNO2/c22-15-6-4-13(5-7-15)12-24-19-9-8-16(23)11-18(19)17-3-1-2-14(21(17)24)10-20(25)26/h4-9,11,14H,1-3,10,12H2,(H,25,26)/t14-/m0/s1

InChI Key

LHJWQVJJSYPRIX-AWEZNQCLSA-N

SMILES

C1CC(C2=C(C1)C3=C(N2CC4=CC=C(C=C4)Cl)C=CC(=C3)F)CC(=O)O

Origin of Product

United States

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